Catalog No.
M. Wt
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight




InChI Key





Soluble in DMSO, not in water


LY3023414; LY-3023414; LY 3023414; Samotolisib.


The exact mass of the compound Samotolisib is 406.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Developed by Eli Lilly and Company, Samotolisib belongs to a class of drugs known as PI3K inhibitors. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Mutations or dysregulation in this pathway are implicated in various cancers []. Samotolisib holds promise as a therapeutic agent by targeting this pathway and potentially halting cancer cell growth.

Molecular Structure Analysis

Samotolisib possesses a pyrazolocarbazole core structure with additional substituent groups. Key features include a hinge-binding moiety that interacts with the ATP binding pocket of PI3K, allowing for competitive inhibition. The presence of fluorine atoms contributes to its potency and selectivity for PI3K isoforms [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C24H22FN7O2
  • Molecular Weight: 481.48 g/mol
  • Appearance: White to off-white crystalline powder

Data on melting point, boiling point, and solubility is not publicly available.

Samotolisib acts as an ATP-competitive inhibitor of class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. It binds to the ATP binding pocket of PI3K, thereby preventing ATP from binding and halting the activation of the PI3K pathway. This ultimately leads to the inhibition of cell growth and proliferation in cancer cells with dependence on the PI3K pathway [].

Samotolisib in Cancer Research

Samotolisib is a small molecule inhibitor that targets a specific protein called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell growth, survival, and migration. Abnormalities in the PI3Kδ pathway have been implicated in the development and progression of several cancers [].

  • Treatment of hematological malignancies

    Samotolisib has shown promising results in clinical trials for hematological malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Studies suggest it can induce cell death and inhibit the growth of these cancers by targeting PI3Kδ [].

  • Combination therapy

    Research suggests that Samotolisib might be more effective when combined with other cancer therapies. For instance, studies are exploring its efficacy when combined with chemotherapy or other targeted therapies for lymphomas and leukemias.

Samotolisib beyond Cancer

While the primary focus of Samotolisib research lies in cancer treatment, there's growing scientific interest in its potential applications for other diseases:

  • Autoimmune diseases: Recent studies have investigated the role of PI3Kδ in inflammatory processes. Samotolisib's ability to target PI3Kδ suggests its potential as a therapeutic agent for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease [].


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).




Modify: 2023-08-15
1: Zheng L, Li H, Mo Y, Qi G, Liu B, Zhao J. Autophagy inhibition sensitizes LY3023414-induced anti-glioma cell activity in vitro and in vivo. Oncotarget. 2017 Oct 27;8(58):98964-98973. doi: 10.18632/oncotarget.22147. PMID: 29228741; PMCID: PMC5716781.
2: Bendell JC, Varghese AM, Hyman DM, Bauer TM, Pant S, Callies S, Lin J, Martinez R, Wickremsinhe E, Fink A, Wacheck V, Moore KN. A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2018 Jul 15;24(14):3253-3262. doi: 10.1158/1078-0432.CCR-17-3421. Epub 2018 Apr 10. PMID: 29636360.
3: Zou Y, Ge M, Wang X. Targeting PI3K-AKT-mTOR by LY3023414 inhibits human skin squamous cell carcinoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2017 Aug 19;490(2):385-392. doi: 10.1016/j.bbrc.2017.06.052. Epub 2017 Jun 13. PMID: 28623128.
4: Smith MC, Mader MM, Cook JA, Iversen P, Ajamie R, Perkins E, Bloem L, Yip YY, Barda DA, Waid PP, Zeckner DJ, Young DA, Sanchez-Felix M, Donoho GP, Wacheck V. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356. doi: 10.1158/1535-7163.MCT-15-0996. Epub 2016 Jul 20. PMID: 27439478.
5: Zaidi AH, Kosovec JE, Matsui D, Omstead AN, Raj M, Rao RR, Biederman RWW, Finley GG, Landreneau RJ, Kelly RJ, Jobe BA. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Ann Surg. 2017 Jul;266(1):91-98. doi: 10.1097/SLA.0000000000001908. PMID: 27471841.
6: Foley TM, Payne SN, Pasch CA, Yueh AE, Van De Hey DR, Korkos DP, Clipson L, Maher ME, Matkowskyj KA, Newton MA, Deming DA. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Mol Cancer Res. 2017 Feb 9;15(3):317-327. doi: 10.1158/1541-7786.MCR-16-0256. Epub ahead of print. PMID: 28184015; PMCID: PMC5550373.
7: Rubinstein MM, Hyman DM, Caird I, Won H, Soldan K, Seier K, Iasonos A, Tew WP, O'Cearbhaill RE, Grisham RN, Hensley ML, Troso-Sandoval T, Sabbatini P, Guillen J, Selcuklu SD, Zimel C, Torrisi J, Aghajanian C, Makker V. Phase 2 study of LY3023414 in patients with advanced endometrial cancer harboring activating mutations in the PI3K pathway. Cancer. 2020 Mar 15;126(6):1274-1282. doi: 10.1002/cncr.32677. Epub 2019 Dec 27. PMID: 31880826.
8: Sakamoto Y, Yamagishi S, Tanizawa Y, Tajimi M, Okusaka T, Ojima H. PI3K-mTOR pathway identified as a potential therapeutic target in biliary tract cancer using a newly established patient-derived cell panel assay. Jpn J Clin Oncol. 2018 Apr 1;48(4):396-399. doi: 10.1093/jjco/hyy011. PMID: 29474549.
9: Wei L, Chintala S, Ciamporcero E, Ramakrishnan S, Elbanna M, Wang J, Hu Q, Glenn ST, Murakami M, Liu L, Gomez EC, Sun Y, Conroy J, Miles KM, Malathi K, Ramaiah S, Anbarasu A, Woloszynska-Read A, Johnson CS, Conroy J, Liu S, Morrison CD, Pili R. Genomic profiling is predictive of response to cisplatin treatment but not to PI3K inhibition in bladder cancer patient-derived xenografts. Oncotarget. 2016 Nov 22;7(47):76374-76389. doi: 10.18632/oncotarget.13062. PMID: 27823983; PMCID: PMC5363516.
10: Wickremsinhe ER, Callies S, Schmalz CA, Lee LB, LaBell ES, Satonin DK. Incorporating dried blood spot LC-MS/MS analysis for clinical development of a novel oncolytic agent. Bioanalysis. 2018 Mar 1;10(5):341-356. doi: 10.4155/bio-2017-0231. Epub 2018 Feb 16. PMID: 29451018.

Explore Compound Types